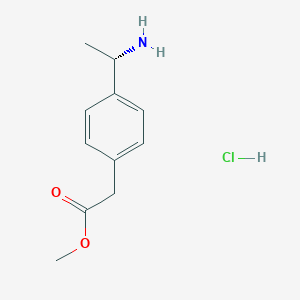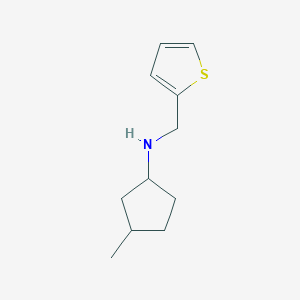
3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a thiophen-2-ylmethyl group at position 1. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions in ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine
- 3,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
- 3,5-dimethyl-1-(furan-2-ylmethyl)-1H-pyrazol-4-amine
Uniqueness
What sets 3,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine apart is its thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-14-9/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
IIHUFEYIMIFVBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=CS2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)
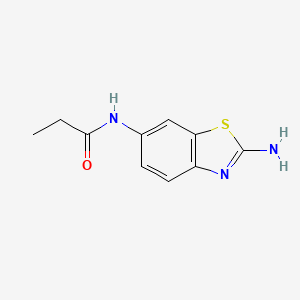



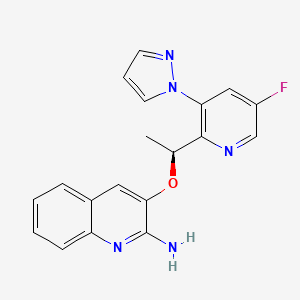
![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)

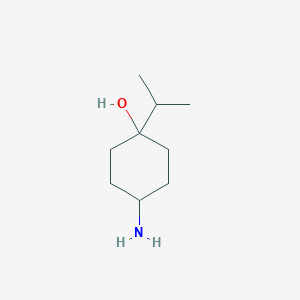
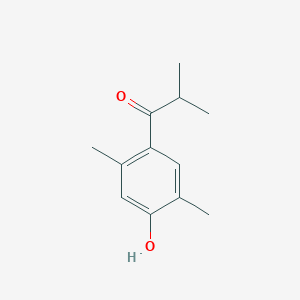
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
